molecular formula C9H7FO5 B580634 2-(Carboxymethoxy)-4-fluorobenzoic Acid CAS No. 1272756-12-3

2-(Carboxymethoxy)-4-fluorobenzoic Acid

Cat. No.: B580634
CAS No.: 1272756-12-3
M. Wt: 214.148
InChI Key: ZPFRPPABXMLDLB-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-4-fluorobenzoic Acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carboxymethoxy group and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carboxymethoxy)-4-fluorobenzoic Acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzoic acid with a suitable carboxymethylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-4-fluorobenzoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Carboxymethoxy)-4-fluorobenzoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-4-fluorobenzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethoxy group and fluorine atom can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethoxy)benzoic Acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-Fluorobenzoic Acid: Lacks the carboxymethoxy group, which influences its solubility and chemical properties.

    2-(Carboxymethoxy)-4-methoxybenzoic Acid: Substitutes the fluorine atom with a methoxy group, altering its electronic properties and reactivity.

Uniqueness

2-(Carboxymethoxy)-4-fluorobenzoic Acid is unique due to the presence of both the carboxymethoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(carboxymethoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRPPABXMLDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268299
Record name Benzoic acid, 2-(carboxymethoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-12-3
Record name Benzoic acid, 2-(carboxymethoxy)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(carboxymethoxy)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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